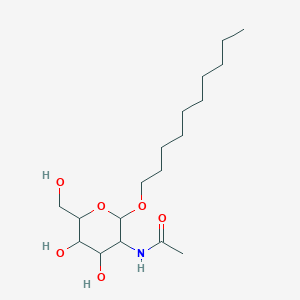

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C18H35NO6. It is known for its amphiphilic properties, which make it useful in various scientific and industrial applications. This compound is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a decyl group.

准备方法

合成路线和反应条件

癸基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷的合成通常涉及用癸醇对 2-乙酰氨基-2-脱氧-D-葡萄糖进行糖基化。该反应在受控温度条件下由酸(如硫酸或盐酸)催化。该反应通过葡萄糖衍生物和癸醇之间形成糖苷键进行。

工业生产方法

在工业环境中,癸基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷的生产可能涉及使用酶法以获得更高的特异性和产率。可以使用诸如糖基转移酶之类的酶来催化糖基化反应,确保选择性地形成所需产物。反应条件经过优化以最大限度地提高化合物的效率和纯度。

化学反应分析

反应类型

癸基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷可以进行各种化学反应,包括:

氧化: 葡萄糖部分上的羟基可以被氧化形成相应的羰基化合物。

还原: 乙酰氨基可以在适当条件下还原为胺基。

取代: 羟基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件

氧化: 诸如高锰酸钾或三氧化铬之类的试剂可以在酸性条件下使用。

还原: 通常使用诸如氢化锂铝或硼氢化钠之类的还原剂。

取代: 在合适碱的存在下,可以使用诸如醇盐或硫醇盐之类的亲核试剂。

主要形成的产物

氧化: 醛或酮的形成。

还原: 胺的形成。

取代: 醚或硫醚衍生物的形成。

科学研究应用

癸基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷在科学研究中具有广泛的应用:

化学: 用作各种化学反应中的表面活性剂,以提高反应物的溶解度和稳定性。

生物学: 用于研究碳水化合物-蛋白质相互作用,并作为细胞培养基的组成部分。

医药: 由于其生物相容性和两亲性,正在研究其在药物递送系统中的潜在用途。

工业: 用于配制洗涤剂、乳化剂和其他清洁剂。

作用机制

癸基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷的作用机制涉及其与亲水和疏水分子相互作用的能力。这种两亲性使它能够在水溶液中形成胶束,从而可以包封疏水物质。该化合物还可以与生物膜相互作用,改变其渗透性并促进分子跨膜转运。

相似化合物的比较

类似化合物

苄基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷: 结构类似,但具有苄基而不是癸基。

2-脱氧-2-乙酰氨基-β-D-半乳糖-4-硫酸酯: 具有类似的乙酰氨基,但具有硫酸酯基团和不同的糖部分。

2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖胺: 结构类似,但具有氨基而不是癸基。

独特性

癸基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷因其长的疏水癸基链而独一无二,癸基链赋予其独特的两亲性。这使其特别有效地用作表面活性剂,以及在需要在水性环境中稳定疏水化合物的应用中。

生物活性

Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (DAAG) is a glycoside compound with significant biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological properties, mechanisms of action, synthesis pathways, and potential applications based on diverse research findings.

Chemical Structure and Properties

DAAG has the molecular formula C_{12}H_{25}NO_5 and a molecular weight of approximately 263.34 g/mol. The compound features a decyl alkyl chain, an acetamido group, and a deoxy-beta-D-glucopyranoside unit, which contribute to its amphiphilic nature. This structural configuration allows DAAG to interact effectively with various biological systems.

1. Antimicrobial Properties

Research indicates that DAAG exhibits antimicrobial activity against a range of pathogens. Its mechanism is believed to involve disruption of microbial cell membranes due to its amphiphilic characteristics. In vitro studies have demonstrated that DAAG can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

2. Modulation of Enzyme Activities

DAAG has been shown to modulate the activity of several enzymes, particularly glycosidases. By acting as a competitive inhibitor, DAAG can influence metabolic pathways critical for cellular functions. Studies have indicated that DAAG can alter the catalytic efficiency of certain enzymes, suggesting its role in biochemical assays and potential therapeutic applications.

3. Cytotoxic Effects

Preliminary research has suggested that DAAG may possess cytotoxic properties against cancer cell lines. For instance, its effects on cell proliferation have been evaluated in various cancer models, indicating potential antiproliferative activity. Further investigation into its IC50 values across different cell lines is necessary to understand its efficacy fully.

Synthesis Pathways

The synthesis of DAAG typically involves multiple steps, including:

- Formation of Acetamido Derivative: The initial step involves the acylation of glucosamine to form the acetamido derivative.

- Glycosylation Reaction: This step includes the glycosylation of the acetamido compound with a decyl alcohol to yield DAAG.

- Purification: Final purification processes such as chromatography are employed to isolate the desired product with high purity.

These synthetic routes require careful control over reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of DAAG:

- Antimicrobial Activity Study: A study conducted on various bacterial strains demonstrated that DAAG exhibited significant inhibitory effects on microbial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition Assays: In vitro assays revealed that DAAG could effectively inhibit specific glycosidases, leading to altered metabolic pathways in treated cells.

- Cytotoxicity Assessment: Research involving cancer cell lines showed that DAAG could reduce cell viability significantly at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Decyl chain with acetamido group | Amphiphilic nature enhances biological interactions |

| Hexathis compound | Longer hexadecyl chain | Greater hydrophobicity may enhance membrane interactions |

| Octathis compound | Even longer alkyl chain | Potentially increased antimicrobial activity due to hydrophobicity |

This table illustrates how variations in alkyl chain length affect the biological properties of related compounds.

属性

IUPAC Name |

N-[2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEBILVFMHQNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。